3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Overview
Description
3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspirodecene and a dimethoxyphenyl group, making it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a suitable diazaspirodecene precursor with a dimethoxyphenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Similar spirocyclic structure but with a methyl group instead of dimethoxy groups.
4-Substituted phenyl-2,3-diazaspiro[5.5]undec-3-ene-1-thiones: Different ring size and substitution pattern.
Phenyl-7,8-diazaspiro[4.5]dec-8-ene-6-thiones: Variation in the position of the spiro linkage and functional groups.
Uniqueness
3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-4-6-17(7-5-11)18-15(16(22)19-17)12-8-13(20-2)10-14(9-12)21-3/h8-11H,4-7H2,1-3H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXZASCELYHHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325372 | |
Record name | 3-(3,5-dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783153 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899936-44-8 | |
Record name | 3-(3,5-dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.